molecular formula C11H20ClNO5S B2802743 Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate CAS No. 2418722-73-1

Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate

Cat. No.: B2802743
CAS No.: 2418722-73-1
M. Wt: 313.79
InChI Key: SRTCFRYASXTTRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20ClNO5S and its molecular weight is 313.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Homochiral Amino Acid Derivatives

Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate derivatives have been utilized in the highly stereoselective hydroformylation of oxazoline derivatives to produce homochiral amino acid derivatives with significant synthetic value. This process involves homogeneous transition-metal-catalyzed reactions, emphasizing the compound's role in creating intermediates for further chemical synthesis (Kollár & Sándor, 1993).

Structural Modification for Cytotoxic Activity

Another study focused on the structural modification of tert-butyl ester derivatives to introduce N,N-dimethylaminomethylene groups, resulting in compounds with weak or no cytotoxic activity against cancer cell monolayers in vitro. This indicates the potential for these derivatives to be further modified for enhanced biological activity (Vorona et al., 2007).

Antibacterial and Anthelmintic Activity Evaluation

The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by X-ray diffraction, demonstrated moderate anthelmintic and poor antibacterial activities. This highlights the compound's utility in generating bioactive molecules for potential therapeutic applications (Sanjeevarayappa et al., 2015).

Diels-Alder Reaction and Synthesis of Hexahydroindolinones

A study on the preparation and Diels-Alder reaction of 2-amido substituted furan using tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate showcased its application in synthesizing protective amine derivatives and hexahydroindolinones, further illustrating the compound's versatility in organic synthesis (Padwa et al., 2003).

Metal-free Alkoxycarbonylation

The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, where tert-butyl carbazate was used, underscores the adaptability of such compounds in environmentally friendly chemical processes, achieving efficient preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Properties

IUPAC Name

tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO5S/c1-10(2,3)18-9(14)13-7-11(4,8-13)17-5-6-19(12,15)16/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTCFRYASXTTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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